molecular formula C10H11ClO B8740364 1-Allyloxy-4-chloromethyl-benzene CAS No. 32078-38-9

1-Allyloxy-4-chloromethyl-benzene

Cat. No.: B8740364
CAS No.: 32078-38-9
M. Wt: 182.64 g/mol
InChI Key: VFYLEHMWKPEVTA-UHFFFAOYSA-N
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Description

1-Allyloxy-4-chloromethyl-benzene (IUPAC: 4-(chloromethyl)phenyl allyl ether) is a halogenated aromatic ether with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.64 g/mol. The compound features an allyloxy group (-O-CH₂-CH=CH₂) at the 1-position and a chloromethyl (-CH₂Cl) substituent at the 4-position of the benzene ring. This structure confers dual reactivity: the allyloxy group enables participation in pericyclic reactions (e.g., Claisen rearrangement), while the chloromethyl group acts as a versatile electrophilic site for nucleophilic substitution or further functionalization .

Synthetic routes typically involve allylation of 4-chloromethylphenol using allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or acetonitrile . Characterization methods include ¹H/¹³C NMR, FT-IR, and HRMS, with the allyloxy group identified by characteristic vinyl proton signals (δ ~5.8–6.0 ppm) and the chloromethyl group by a singlet near δ ~4.6 ppm .

Properties

CAS No.

32078-38-9

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(chloromethyl)-4-prop-2-enoxybenzene

InChI

InChI=1S/C10H11ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8H2

InChI Key

VFYLEHMWKPEVTA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The chloromethyl group distinguishes 1-allyloxy-4-chloromethyl-benzene from analogs with direct aryl-halogen bonds or alternative substituents. Key comparisons include:

Table 1: Structural and Physical Comparison
Compound Substituents Molecular Weight (g/mol) Key Reactivity Melting Point/Solubility References
1-Allyloxy-4-chlorobenzene -O-CH₂-CH=CH₂, -Cl 168.62 Aryl Cl is less reactive; limited to SNAr under harsh conditions Liquid; soluble in acetone
1-Allyloxy-4-bromobenzene -O-CH₂-CH=CH₂, -Br 213.06 Aryl Br undergoes Suzuki coupling or Ullmann reactions Liquid; soluble in hexane
1,4-Bis(3-chloropropoxy)benzene -O-(CH₂)₃Cl (×2) 297.18 Chloroalkyl chains enable polymer crosslinking or alkylation Solid (m.p. 339 K); chloroform
1-Benzyloxy-4-chlorobenzene -O-CH₂C₆H₅, -Cl 218.68 Benzyl group increases steric hindrance; stable to rearrangement Crystalline (m.p. ~298 K)
1-(Allyloxy)-4-chloro-2-nitrobenzene -O-CH₂-CH=CH₂, -Cl, -NO₂ 213.62 Nitro group deactivates ring; directs electrophilic substitution to meta Not reported
Key Findings:

Reactivity :

  • The chloromethyl group in this compound is more reactive than aryl halides (e.g., -Cl or -Br in 1-allyloxy-4-chlorobenzene) due to the primary alkyl chloride’s susceptibility to nucleophilic attack .
  • Nitro-substituted analogs (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene) exhibit reduced electrophilic aromatic substitution due to the electron-withdrawing nitro group .

Steric and Electronic Effects :

  • Benzyloxy derivatives (e.g., 1-benzyloxy-4-chlorobenzene) show enhanced stability against thermal rearrangement compared to allyloxy analogs due to reduced orbital overlap between the benzyl group and the aromatic ring .
  • Bis-chloropropoxy derivatives (e.g., 1,4-bis(3-chloropropoxy)benzene) demonstrate higher symmetry and melting points (339 K) due to intermolecular C–H···π interactions .

Synthetic Flexibility :

  • Allyloxy groups are advantageous for generating conjugated dienes via Claisen rearrangement, whereas benzyloxy groups lack this capability .
  • Chloromethyl groups enable facile derivatization into thiols, amines, or azides, making this compound a superior intermediate for pharmaceuticals or agrochemicals compared to aryl halides .

Spectral and Crystallographic Differences

  • ¹H NMR : The allyloxy group’s vinyl protons (δ 5.8–6.0 ppm) and chloromethyl protons (δ ~4.6 ppm) are distinct from aryl-Cl protons (δ ~7.0 ppm) in analogs like 1-allyloxy-4-chlorobenzene .
  • Crystal Packing : In 1-benzyloxy-4-chlorobenzene, near-coplanar benzene rings (dihedral angle: 3.4°) stabilize the structure via weak C–H···π interactions, whereas chloromethyl substituents may introduce torsional strain .

Preparation Methods

Williamson Ether Synthesis

The reaction of sodium phenoxide with allyl halides in polar aprotic solvents remains the gold standard. A representative procedure involves:

  • Conditions : 4-Chlorophenol (1 equiv), allyl bromide (1.2 equiv), K2CO3 (2 equiv) in acetone at reflux for 12–24 hours.

  • Yield : 98% for 1-allyloxy-4-chloro-benzene, demonstrating the method’s efficiency for electron-deficient phenols.

  • Mechanistic Insight : The base deprotonates phenol, generating a phenoxide ion that undergoes nucleophilic substitution with allyl bromide.

Catalytic Allylation

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. For instance, allylation of 4-nitrophenol in toluene/water with NaOH achieves 95% yield in 4 hours.

Chloromethylation Techniques

Blanc Chloromethylation

The classical method involves:

  • Reagents : Formaldehyde (1.5 equiv), HCl gas (excess), ZnCl2 (10 mol%) in dichloroethane at 60°C.

  • Regioselectivity : The allyloxy group directs electrophilic substitution to the para position, with minor ortho byproducts (<5%).

  • Yield : 70–85% for this compound, contingent on strict moisture control.

Friedel-Crafts Alkylation

Alternative approaches utilize chloromethyl chloride and AlCl3 in dichloromethane at 0°C:

  • Advantages : Avoids gaseous HCl, simplifying handling.

  • Challenges : Competing oligomerization of chloromethyl chloride necessitates slow reagent addition.

One-Pot and Tandem Approaches

Reductive Chloromethylation

A novel pathway reduces preformed ketones to chloromethyl derivatives. For example, 5-bromo-2-chloro-4'-ethoxybenzophenone is reduced using triethylsilane and AlCl3 in dichloromethane, achieving 95% purity. Adapting this to allyloxy substrates could streamline synthesis.

Catalytic Innovations and Green Chemistry

Heterogeneous Catalysis

Gamma-alumina’s Lewis acidity promotes rearrangements without side reactions, as demonstrated in CN106673967B. Replacing ZnCl2 with γ-Al2O3 in chloromethylation could enhance catalyst recyclability.

Solvent Effects

  • Toluene vs. Dichlorobenzene : Toluene affords higher yields (88.2%) in rearrangement reactions due to improved substrate solubility.

  • Eliminating Acetonitrile : Avoiding acetonitrile in reductions prevents N-acetyl impurity formation, as shown in WO2015063726A1.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)AdvantagesLimitations
Allylation → Blanc270–85High regioselectivityRequires HCl gas handling
Friedel-Crafts Alkylation160–75One-pot feasibilityByproduct formation
Reductive Chloromethylation280–90High purityCostly reagents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Allyloxy-4-chloromethyl-benzene, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer: A robust synthesis involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 1-Allyloxy-2-bromo-4-methylbenzene and boronic acids under argon at 50°C for 24 hours yields derivatives with ~85% efficiency. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), ligand choice (e.g., phosphine ligands), and inert atmosphere maintenance to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 69–70 ppm for allyloxy groups) confirm substituent positions and purity .
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯C forces stabilizing the lattice) .
  • Melting Point Analysis: Validates crystallinity (e.g., 69–70°C for derivatives) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer:

  • Engineering Controls: Use closed systems or local exhaust ventilation to minimize inhalation exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., FFP3 masks) is advised if vapor forms .
  • Emergency Measures: Install safety showers/eye-wash stations. For spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction parameters for synthesizing this compound derivatives?

  • Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ with bidentate ligands (e.g., XPhos) to enhance turnover.
  • Temperature Gradients: Evaluate yields at 40–60°C; higher temperatures may reduce reaction time but risk decomposition.
  • Solvent Optimization: Compare polar aprotic solvents (e.g., THF) versus alcohols (e.g., isopropanol) for solubility and reactivity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, reaction yields)?

  • Methodological Answer:

  • Iterative Refinement: Re-run experiments under controlled conditions to isolate variables (e.g., purity of starting materials).
  • Hybrid DFT Calculations: Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies caused by solvent effects or crystal packing .
  • Statistical Analysis: Apply ANOVA to assess significance of yield variations across replicate trials .

Q. How can researchers design and synthesize novel derivatives of this compound for applications in organic electronics?

  • Methodological Answer:

  • Functional Group Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) via nucleophilic aromatic substitution to modulate electronic properties.
  • Cross-Coupling Extensions: Use Sonogashira reactions to incorporate ethynyl groups (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) for conjugated systems in liquid crystals or OLEDs .

Q. What methodologies are employed to assess the acute toxicity and environmental impact of this compound in preclinical studies?

  • Methodological Answer:

  • GHS Classification: Follow EU CLP guidelines (Category 4 for acute toxicity via oral/dermal/inhalation routes) .
  • Ecotoxicology Assays: Conduct Daphnia magna immobilization tests or algal growth inhibition studies to evaluate aquatic toxicity.
  • Biodegradation Screening: Use OECD 301F (manometric respirometry) to assess persistence in environmental matrices .

Q. How does the crystal packing and intermolecular interactions of this compound derivatives influence their physicochemical properties?

  • Methodological Answer:

  • X-ray Analysis: Identify weak interactions (e.g., C–H⋯π, van der Waals) that enhance thermal stability or solubility. For example, coplanar benzene rings (dihedral angle <5°) improve π-π stacking in solid-state materials .
  • Thermogravimetric Analysis (TGA): Correlate decomposition temperatures with intermolecular force strength .

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